Desoxycortone

Catalog No.
S525729
CAS No.
64-85-7
M.F
C21H30O3
M. Wt
330.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Desoxycortone

CAS Number

64-85-7

Product Name

Desoxycortone

IUPAC Name

(8S,9S,10R,13S,14S,17S)-17-(2-hydroxyacetyl)-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one

Molecular Formula

C21H30O3

Molecular Weight

330.5 g/mol

InChI

InChI=1S/C21H30O3/c1-20-9-7-14(23)11-13(20)3-4-15-16-5-6-18(19(24)12-22)21(16,2)10-8-17(15)20/h11,15-18,22H,3-10,12H2,1-2H3/t15-,16-,17-,18+,20-,21-/m0/s1

InChI Key

ZESRJSPZRDMNHY-YFWFAHHUSA-N

SMILES

CC12CCC3C(C1CCC2C(=O)CO)CCC4=CC(=O)CCC34C

Solubility

0.0595 mg/mL at 37 °C

Synonyms

11 Decorticosterone, 11-Decorticosterone, 21 Hydroxy 4 pregnene 3,20 dione, 21 Hydroxyprogesterone, 21-Hydroxy-4-pregnene-3,20-dione, 21-Hydroxyprogesterone, Cortexone, Deoxycorticosterone, Desoxycorticosterone, Desoxycortone

Canonical SMILES

CC12CCC3C(C1CCC2C(=O)CO)CCC4=CC(=O)CCC34C

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)CO)CCC4=CC(=O)CC[C@]34C

Description

The exact mass of the compound Desoxycortone is 330.22 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.0595 mg/ml at 37 °c. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 11319. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Chemical Actions and Uses - Pharmacologic Actions - Physiological Effects of Drugs - Hormones, Hormone Substitutes, and Hormone Antagonists - Hormones - Adrenal Cortex Hormones - Hydroxycorticosteroids. It belongs to the ontological category of primary alpha-hydroxy ketone in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Lipids -> Sterol Lipids [ST] -> Steroids [ST02] -> C21 steroids (gluco/mineralocorticoids, progestogins) and derivatives [ST0203]. However, this does not mean our product can be used or applied in the same or a similar way.

Studying Mineralocorticoid Action:

DOC's primary function is to regulate electrolyte and fluid balance in the body. Researchers use DOC to investigate the mechanisms by which mineralocorticoids, like aldosterone (the main mineralocorticoid), exert their effects. By administering DOC to animal models or cell cultures, scientists can study its impact on:

  • Sodium and potassium reabsorption in the kidneys
  • Blood pressure regulation
  • Epithelial sodium channel (ENaC) function, which plays a crucial role in sodium reabsorption

Investigating Kidney Function:

DOC is used to induce a mineralocorticoid excess state in animal models. This allows researchers to study the effects of hypermineralocorticism, a condition where the body produces too much mineralocorticoid hormone. This model helps understand the development and progression of:

  • Kidney diseases like chronic kidney failure
  • Hypertension (high blood pressure)

Understanding Cardiovascular Physiology:

DOC, along with high salt intake, is used to create a model of salt-sensitive hypertension in animals. This model helps scientists explore the mechanisms by which:

  • Excessive salt intake can lead to high blood pressure
  • Mineralocorticoids contribute to cardiovascular remodeling, a process where the heart and blood vessels undergo structural changes

Desoxycortone, also known as 11-deoxycorticosterone or 21-hydroxyprogesterone, is a steroid hormone produced primarily in the adrenal glands. It plays a crucial role in the body's mineralocorticoid activity, which is essential for regulating electrolyte balance and blood pressure. Structurally, desoxycortone is characterized by its steroid backbone, with a chemical formula of C21H30O3C_{21}H_{30}O_{3} and a molecular weight of approximately 318.46 g/mol . This compound acts as a precursor to aldosterone, another vital hormone involved in sodium retention and potassium excretion.

DOC has minimal mineralocorticoid activity compared to aldosterone. However, it can bind to mineralocorticoid receptors in the kidney, leading to a weak increase in sodium reabsorption and potassium excretion []. This action is crucial for understanding the role of the aldosterone pathway and the consequences of mineralocorticoid deficiency, a condition known as Addison's disease.

DOC is generally considered a safe compound when used in research settings under controlled conditions. However, due to its hormonal activity, excessive exposure can lead to electrolyte imbalances, particularly high blood pressure due to sodium retention [].

Desoxycortone undergoes several biochemical transformations within the adrenal glands. It is synthesized from progesterone through the action of the enzyme 21β-hydroxylase, which adds a hydroxyl group at the 21-position. Subsequently, desoxycortone can be converted into corticosterone via 11β-hydroxylation, a reaction catalyzed by 11β-hydroxylase. Corticosterone can further be transformed into aldosterone through aldosterone synthase activity .

In terms of its interactions with biological systems, desoxycortone binds to mineralocorticoid receptors in target tissues, leading to the activation of various signaling pathways that regulate sodium and potassium homeostasis .

Desoxycortone exhibits potent mineralocorticoid activity but lacks significant glucocorticoid effects. Its primary function is to promote sodium retention and potassium excretion in the kidneys, similar to aldosterone but with reduced efficacy—about twenty times less effective at retaining sodium . The hormone also influences other physiological processes, such as glycogen formation and connective tissue metabolism, making it essential for maintaining electrolyte balance during conditions like potassium-wasting intestinal diseases .

Desoxycortone can be synthesized through various chemical methods. The most common laboratory synthesis involves starting from progesterone and utilizing enzymatic reactions to introduce hydroxyl groups at specific positions (21 and 11). Additionally, synthetic routes may employ chemical modifications such as oxidation or reduction to achieve the desired steroid structure .

In industrial settings, desoxycortone is often produced via microbial fermentation or chemical synthesis using steroid precursors under controlled conditions to optimize yield and purity.

Desoxycortone is primarily used in clinical settings for treating conditions associated with adrenal insufficiency, such as Addison's disease or hypoadrenocorticism in dogs. It helps manage symptoms related to low mineralocorticoid levels by increasing sodium retention and correcting electrolyte imbalances .

Additionally, desoxycortone has been investigated for its potential use in research related to steroid metabolism and endocrine disorders.

Research has shown that desoxycortone interacts with various drugs that influence its metabolism or efficacy. For instance, co-administration with phenytoin can enhance the metabolism of desoxycortone acetate, leading to altered serum concentrations and potentially diminishing its therapeutic effects . Understanding these interactions is critical for optimizing treatment regimens involving desoxycortone.

Desoxycortone shares structural similarities with several other steroid hormones and compounds. Here are some notable comparisons:

Compound NameChemical FormulaKey Characteristics
AldosteroneC21H28O5C_{21}H_{28}O_{5}Primary mineralocorticoid; more potent than desoxycortone.
CorticosteroneC21H30O4C_{21}H_{30}O_{4}Precursor to aldosterone; possesses both glucocorticoid and mineralocorticoid activities.
ProgesteroneC21H30O3C_{21}H_{30}O_{3}Precursor for many steroid hormones; involved in reproductive processes.
Desoxycorticosterone PivalateC26H38O4C_{26}H_{38}O_{4}A derivative of desoxycorticosterone; used therapeutically for similar indications.

Uniqueness of Desoxycortone

What sets desoxycortone apart from these compounds is its specific role as a precursor to aldosterone without significant glucocorticoid activity. It serves as an important regulator of electrolyte balance while being less effective than aldosterone itself in sodium retention. This unique profile makes it particularly useful in clinical scenarios where selective mineralocorticoid activity is desired without the broader effects associated with glucocorticoids.

Absolute Configuration and Chiral Centers

Desoxycortone, also known as 11-deoxycorticosterone, exhibits a complex three-dimensional molecular architecture characterized by six defined chiral centers distributed throughout its steroid backbone [1] [2]. The absolute configuration follows the standard steroid nomenclature with specific stereochemical assignments at each asymmetric carbon atom [1] [2].

The compound possesses the molecular formula C₂₁H₃₀O₃ with a molecular weight of 330.46 g/mol [1] [3]. The complete stereochemical designation according to the Cahn-Ingold-Prelog convention is (8S,9S,10R,13S,14S,17S), indicating the spatial arrangement of substituents around each of the six chiral centers [1] [2]. These chiral centers are strategically positioned at carbon atoms C-8, C-9, C-10, C-13, C-14, and C-17, each contributing to the compound's overall three-dimensional conformation and biological activity [1] [2].

The stereochemical integrity of desoxycortone is crucial for its biological function as a mineralocorticoid hormone. The S configuration at C-8 and C-9 establishes the characteristic trans-anti-trans steroid ring junction pattern, while the R configuration at C-10 positions the angular methyl group (C-19) in the β-orientation [1] [2]. The S configurations at C-13, C-14, and C-17 maintain the natural steroid backbone geometry essential for receptor binding and biological activity [1] [2].

Table 1: Absolute Configuration of Chiral Centers in Desoxycortone

PositionConfigurationStructural Role
C-8SA/B ring junction
C-9SB/C ring junction
C-10RC-19 methyl orientation
C-13SC-18 methyl orientation
C-14SC/D ring junction
C-17SSide chain attachment

Comparative Analysis of Free Alcohol vs. Acetate Ester Forms

The structural comparison between desoxycortone (free alcohol) and its acetate ester derivative reveals significant differences in molecular properties and physicochemical characteristics [4] [5] [6]. The acetate ester form, commonly referred to as desoxycorticosterone acetate or DOCA, represents a prodrug formulation designed to enhance stability and modify pharmacokinetic properties [7] [8].

The free alcohol form maintains the native hydroxyl group at the C-21 position, which is critical for mineralocorticoid receptor binding [1] [9]. This primary alcohol functionality contributes to the compound's hydrophilic character and influences its solubility profile [10] [11]. In contrast, the acetate ester form features an acetyl group attached to the C-21 hydroxyl, resulting in the molecular formula C₂₃H₃₂O₄ and an increased molecular weight of 372.50 g/mol [4] [5] [6].

The esterification process introduces several important changes to the molecular properties. The acetate ester exhibits enhanced lipophilicity, as evidenced by its LogP value of 3.080, compared to the more hydrophilic free alcohol form [6] [12]. This increased lipophilicity translates to improved membrane permeability and altered tissue distribution patterns [13] [7].

From a stability perspective, the acetate ester demonstrates superior chemical stability under ambient conditions. While the free alcohol form requires storage at -20°C, the acetate ester remains stable at room temperature when stored in sealed, dry conditions [4] [14] [6]. This enhanced stability is attributed to the protection of the reactive hydroxyl group through esterification [15] [16].

Table 2: Comparative Molecular Properties

PropertyFree Alcohol FormAcetate Ester Form
Molecular FormulaC₂₁H₃₀O₃C₂₃H₃₂O₄
Molecular Weight330.46 g/mol372.50 g/mol
Melting PointNot specified157°C
Water SolubilityPractically insoluble4 mg/L at 25°C
LogPNot specified3.080
Storage Conditions-20°CRoom temperature

The biological activity relationship between the two forms involves enzymatic hydrolysis of the acetate ester to release the active free alcohol form in vivo [17]. This hydrolysis is catalyzed by non-specific esterases present in plasma and tissues, effectively converting the acetate prodrug to the pharmacologically active desoxycortone [17] [18].

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Fingerprints

Nuclear magnetic resonance spectroscopy provides comprehensive structural information for desoxycortone, with both ¹H NMR and ¹³C NMR data available for detailed molecular characterization [1] [19] [8]. The NMR spectroscopic fingerprints are essential for confirming the structural integrity and stereochemical assignments of the compound [15] [16].

Thermodynamic Properties and Solubility Profiles

Thermodynamic Properties

Desoxycorticosterone acetate exhibits a well-defined melting point of 157°C, indicating a crystalline solid with specific thermal transition properties [6] [12]. The compound demonstrates thermal stability up to its melting point, with an estimated boiling point of 421.94°C under standard atmospheric conditions [6]. These thermal properties suggest that the compound maintains structural integrity across a wide temperature range, making it suitable for various analytical and pharmaceutical applications [12] [16].

The density of desoxycorticosterone acetate has been estimated at 1.0415 g/cm³, which is typical for organic steroid compounds [6]. This relatively high density reflects the compact molecular structure and efficient crystal packing arrangements characteristic of steroid molecules [6] [12].

The refractive index of desoxycorticosterone acetate is reported as 175° (C=1, dioxane), providing optical characterization data useful for compound identification and purity assessment [6]. The specific optical rotation ranges from +168° to +176° in dioxane solution, confirming the compound's dextrorotatory nature and providing a means for stereochemical verification [6] [12].

Solubility Characteristics

The solubility profiles of desoxycortone and its acetate ester reveal significant differences in their interaction with various solvent systems [13] [10] [11] [12]. These solubility characteristics are crucial for formulation development, analytical method design, and understanding biological distribution patterns [11] [12].

Desoxycortone (free alcohol form) demonstrates very limited water solubility, being classified as practically insoluble in aqueous media [24] [10]. This hydrophobic character is attributed to the steroid backbone structure and the limited polar surface area provided by the hydroxyl groups [10] [11]. The compound shows improved solubility in organic solvents, with moderate solubility reported in methanol, ethanol, and acetone [11].

For analytical applications, desoxycortone exhibits solubility of approximately 25 mg/mL in ethanol and dimethyl sulfoxide (DMSO), making these solvents suitable for stock solution preparation [11]. The compound is also soluble in dioxane, which is utilized for optical rotation measurements and other analytical determinations [6] [16].

Desoxycorticosterone acetate demonstrates distinctly different solubility characteristics due to its increased lipophilic character [6] [12]. The compound shows limited water solubility at 4 mg/L at 25°C, which is slightly higher than the free alcohol form but still classified as essentially insoluble [6] [12]. In organic solvents, the acetate ester exhibits enhanced solubility: 6 mg/mL (16.1 mM) in ethanol and 11 mg/mL (29.53 mM) in DMSO [12].

Table 4: Comprehensive Solubility Profile

SolventDesoxycortone SolubilityAcetate Ester Solubility
WaterPractically insoluble4 mg/L (25°C)
MethanolSlightly solubleSlightly soluble
Ethanol~25 mg/mL6 mg/mL (16.1 mM)
DMSO~25 mg/mL11 mg/mL (29.53 mM)
AcetonePartly solubleSparingly soluble
DioxaneSolubleSoluble

The solubility differences between the free alcohol and acetate ester forms have important implications for biological activity and pharmaceutical formulations. The acetate ester's enhanced lipophilicity facilitates membrane penetration and tissue distribution, while its limited aqueous solubility necessitates specialized formulation approaches for parenteral administration [13] [12] [18].

Temperature effects on solubility have been documented for related compounds, with increased temperature generally promoting enhanced dissolution in organic solvents [11] [25]. This temperature dependence is particularly relevant for analytical method development and compound purification procedures [16] [25].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

2.9

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

330.21949481 g/mol

Monoisotopic Mass

330.21949481 g/mol

Heavy Atom Count

24

LogP

2.88 (LogP)
2.88

Appearance

Solid powder

Melting Point

141 - 142 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

40GP35YQ49

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H351 (100%): Suspected of causing cancer [Warning Carcinogenicity];
H373 (100%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

For use as replacement therapy for mineralocorticoid deficiency in dogs with primary hypoadrenocorticism (Addison's disease).

Pharmacology

Desoxycorticosterone is a C-21 steroid hormone synthesized by the adrenal gland that is a precursor for cortisol and aldosterone and has potential mineralocorticoid activity.

MeSH Pharmacological Classification

Mineralocorticoids

ATC Code

QH02AA03
H - Systemic hormonal preparations, excl. sex hormones and insulins
H02 - Corticosteroids for systemic use
H02A - Corticosteroids for systemic use, plain
H02AA - Mineralocorticoids
H02AA03 - Desoxycortone

KEGG Target based Classification of Drugs

Nuclear receptors
Estrogen like receptors
3-Ketosteroid receptor
NR3C2 (MR) [HSA:4306] [KO:K08555]

Pictograms

Health Hazard

Health Hazard

Other CAS

64-85-7

Metabolism Metabolites

21-hydroxy-progesterone is a known human metabolite of progesterone.

Wikipedia

11-Deoxycorticosterone
Hexethal

Use Classification

Pharmaceuticals

Dates

Modify: 2023-08-15
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2: Carr AP. How best to treat Addison's disease in dogs? Vet Rec. 2016 Jul 23;179(4):96-7. doi: 10.1136/vr.i4052. PubMed PMID: 27450847.
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4: Whoriskey ST, Bartlett SL, Baitchman E. HYPOALDOSTERONISM IN A MATSCHIE'S TREE KANGAROO (DENDROLAGUS MATSCHIEI). J Zoo Wildl Med. 2016 Jun;47(2):628-31. doi: 10.1638/2015-0193.1. PubMed PMID: 27468039.
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14: Bortolato M, Devoto P, Roncada P, Frau R, Flore G, Saba P, Pistritto G, Soggiu A, Pisanu S, Zappala A, Ristaldi MS, Tattoli M, Cuomo V, Marrosu F, Barbaccia ML. Isolation rearing-induced reduction of brain 5α-reductase expression: relevance to dopaminergic impairments. Neuropharmacology. 2011 Jun;60(7-8):1301-8. doi: 10.1016/j.neuropharm.2011.01.013. Epub 2011 Jan 20. PubMed PMID: 21256141.
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